Jak3-IN-1

JAK3 inhibition kinase selectivity enzyme assay

Jak3-IN-1 is a covalent JAK3 inhibitor (IC₅₀ 4.8 nM) with >180‑fold selectivity over JAK1/2 and 66% oral bioavailability in mice, enabling once‑daily in vivo dosing. It offers a unique functional window over pan‑JAK inhibitors like tofacitinib and non‑oral probes like FM‑381. Choose Jak3‑IN‑1 for clean pharmacological dissection of JAK3‑dependent pathways in preclinical immunology, oncology, and hematologic malignancy models.

Molecular Formula C26H30ClN7O2
Molecular Weight 508.0 g/mol
Cat. No. B608166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJak3-IN-1
SynonymsJAK3-IN-1;  JAK3IN1;  JAK3 IN 1;  JAK3IN-1;  JAK3-IN1
Molecular FormulaC26H30ClN7O2
Molecular Weight508.0 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)NCC4=CC(=CC=C4)NC(=O)C=C)Cl)OC
InChIInChI=1S/C26H30ClN7O2/c1-4-24(35)30-19-7-5-6-18(14-19)16-28-25-21(27)17-29-26(32-25)31-22-9-8-20(15-23(22)36-3)34-12-10-33(2)11-13-34/h4-9,14-15,17H,1,10-13,16H2,2-3H3,(H,30,35)(H2,28,29,31,32)
InChIKeyUGXCBYVBIJACEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Jak3-IN-1 for Preclinical Selection: A Covalent JAK3 Inhibitor with Validated Oral Bioavailability and Kinome Selectivity


Jak3-IN-1 (CAS 1805787-93-2, Compound 9) is a 2,4-substituted pyrimidine-based covalent Janus kinase 3 (JAK3) inhibitor that exploits the unique Cys909 residue in the JAK3 ATP-binding pocket for irreversible covalent modification [1]. It exhibits potent enzymatic inhibition of JAK3 (IC₅₀ = 4.8 nM) with >180-fold selectivity over JAK1 (IC₅₀ = 896 nM) and JAK2 (IC₅₀ = 1050 nM) [1]. Jak3-IN-1 is orally active (F = 66% in mice) and demonstrates functional JAK3-selective pathway inhibition in cellular assays, making it a validated tool compound for interrogating JAK3-dependent biology in preclinical immunology and oncology research [1].

Why Jak3-IN-1 Cannot Be Substituted with Pan-JAK or Other JAK3-Selective Inhibitors


JAK family inhibitors exhibit profound functional divergence despite sharing the same nominal target. Pan-JAK inhibitors such as tofacitinib potently inhibit JAK1, JAK2, and JAK3 with low isoform discrimination (JAK3 IC₅₀ ~1–6.5 nM but with JAK1/JAK2 inhibition within ~2–20-fold), resulting in broad immunosuppressive effects and dose-limiting toxicities including anemia, neutropenia, and increased infection risk from JAK2- and JAK1-mediated cytokine blockade [1]. Even among JAK3-selective compounds, differences in covalent binding kinetics, off-target kinase profiles, cellular pathway inhibition thresholds, and oral pharmacokinetics produce distinct experimental outcomes. For example, ritlecitinib shows exquisite JAK3 selectivity (>300-fold over JAK1/JAK2) but lacks activity against TEC-family kinases that may be relevant in certain disease contexts, while FM-381 achieves exceptional biochemical selectivity (~400–3,600-fold) but is not orally bioavailable for in vivo studies [2][3]. Jak3-IN-1 occupies a unique intermediate position: it provides sufficient JAK-family selectivity (~180–180-fold over JAK1/JAK2) coupled with validated oral bioavailability (F = 66%) and demonstrated in vivo target engagement, making it functionally non-interchangeable with either pan-JAK inhibitors or ultra-selective but non-oral JAK3 probes [1].

Jak3-IN-1 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


JAK3 Enzymatic Potency and JAK-Family Selectivity: Jak3-IN-1 vs. Ritlecitinib vs. FM-381 vs. Tofacitinib

Jak3-IN-1 inhibits JAK3 with an IC₅₀ of 4.8 nM and exhibits >180-fold selectivity over JAK1 (IC₅₀ = 896 nM) and JAK2 (IC₅₀ = 1050 nM) [1]. This selectivity window is substantially narrower than that of FM-381 (127 pM JAK3 IC₅₀ with 410–3,600-fold selectivity over JAK1/JAK2/TYK2) [2] but dramatically exceeds that of the pan-JAK inhibitor tofacitinib, which inhibits JAK1 (1–15 nM), JAK2 (20–77 nM), and JAK3 (1–55 nM) with minimal isoform discrimination . Ritlecitinib shows a distinct profile: weaker JAK3 potency (33.1 nM) but essentially no detectable activity against JAK1, JAK2, or TYK2 (IC₅₀ >10,000 nM) . The intermediate selectivity profile of Jak3-IN-1 (~180-fold window) is engineered to permit in vivo JAK3 target engagement while minimizing JAK1/2-mediated hematopoietic toxicity observed with pan-JAK inhibitors, without the complete absence of TEC-family inhibition that characterizes ritlecitinib [1][3].

JAK3 inhibition kinase selectivity enzyme assay IC50 comparison

Functional JAK3-Selective Pathway Inhibition in Cells: p-STAT6 Suppression vs. JAK1-STAT1 Sparing

In bone marrow-derived macrophages (BMDMs), Jak3-IN-1 (500 nM, 3 hours) completely inhibits IL-4-induced p-STAT6 phosphorylation—a JAK3-dependent signaling event—while only partially inhibiting IFNβ-induced p-STAT1 (a JAK1/TYK2-dependent pathway) even at a 10-fold higher concentration (5.0 μM) [1]. This cellular functional selectivity of at least 10-fold (complete JAK3-pathway inhibition at 500 nM vs. partial JAK1-pathway inhibition at 5,000 nM) is superior to that observed with tofacitinib, which inhibits both STAT1 and STAT3 phosphorylation at concentrations that also suppress STAT5 phosphorylation, reflecting its pan-JAK profile [2]. Ritlecitinib similarly demonstrates cellular functional selectivity for JAK3-mediated pathways (IL-2/IL-4/IL-7/IL-15-induced STAT5 phosphorylation IC₅₀ = 244–407 nM) but with no activity against JAK1/2-dependent pathways . The quantitative functional separation achieved by Jak3-IN-1 validates its utility as a chemical probe to dissect JAK3-specific from JAK1-overlapping cytokine signaling in primary immune cells.

cellular assay STAT phosphorylation IL-4 signaling JAK-STAT pathway

Oral Bioavailability and In Vivo Pharmacokinetics: Jak3-IN-1 vs. Non-Oral JAK3 Probes

Jak3-IN-1 demonstrates favorable oral pharmacokinetics in mice with a bioavailability (F) of 66% following a 10 mg/kg oral dose, achieving an AUC of 795 ng·hr/mL and a terminal half-life (T₁/₂) of 1.4 hours [1]. This oral activity profile enables convenient in vivo dosing for preclinical efficacy studies. In contrast, FM-381—a highly potent and selective JAK3 probe (JAK3 IC₅₀ = 127 pM)—is not orally bioavailable and is primarily employed for in vitro biochemical and cellular investigations [2]. Tofacitinib exhibits moderate to good oral bioavailability in preclinical species and humans, but its pan-JAK inhibition profile limits its utility as a JAK3-selective in vivo tool . Ritlecitinib is orally bioavailable (human F ~50–60%) and is approved for clinical use in alopecia areata, but its weaker JAK3 potency (33.1 nM) and distinct TEC-family inhibition profile differentiate its pharmacology from Jak3-IN-1 . The oral bioavailability of Jak3-IN-1, combined with its moderate half-life, supports once-daily oral dosing regimens for multi-day in vivo studies of JAK3-dependent disease models.

oral bioavailability pharmacokinetics in vivo mouse PK

Kinome Selectivity and Off-Target Profile: FLT3 and TEC-Family Kinase Activity

Comprehensive kinome profiling of Jak3-IN-1 reveals a defined off-target profile: in addition to JAK3, Jak3-IN-1 inhibits fms-related tyrosine kinase 3 (FLT3, IC₅₀ = 13 nM), TTK protein kinase (IC₅₀ = 49 nM), TXK tyrosine kinase (IC₅₀ = 36 nM), and BLK proto-oncogene (IC₅₀ = 157 nM), while showing minimal activity against BTK (IC₅₀ = 794 nM), ITK (IC₅₀ = 1070 nM), EGFR wild-type (IC₅₀ = 409 nM), and TYK2 (IC₅₀ >10,000 nM) [1]. This kinome selectivity profile differs meaningfully from ritlecitinib, which irreversibly inhibits both JAK3 and TEC-family kinases (including BTK and ITK) with high potency . FM-381 demonstrates exceptional kinome-wide selectivity (selectivity score of 0.002 against 410 kinases at 10 μM), with minimal off-target activity except weak inhibition of a few lipid kinases at high concentrations [2]. Tofacitinib shows off-target activity against a limited set of non-JAK kinases (ROCK-2, Lck) only at concentrations >3,000 nM [3]. The specific FLT3 inhibitory activity of Jak3-IN-1 (IC₅₀ = 13 nM) may be advantageous or confounding depending on the experimental context—FLT3 is a clinically validated target in acute myeloid leukemia and may contribute to efficacy in certain oncology models.

kinome selectivity off-target profiling FLT3 TEC family kinases

In Vivo Target Engagement: JAK3-Dependent NK Cell Reduction with B/T Cell Sparing

Following 8 days of once-daily oral administration of Jak3-IN-1 at 75 mg/kg in tumor-bearing mice, flow cytometric analysis revealed a selective reduction in natural killer (NK) cell numbers in both lungs and spleens of treated animals, while B and T lymphocyte populations remained unaffected [1]. This in vivo immunophenotypic effect is consistent with the known requirement of JAK3 signaling for NK cell development and homeostasis, which is mediated through IL-15/IL-2 common gamma chain cytokine signaling. In contrast, pan-JAK inhibitors such as tofacitinib and baricitinib produce broader lymphopenia affecting T cells, B cells, and NK cells due to concurrent JAK1/JAK2 inhibition [2]. Ritlecitinib has been shown to modulate NK cell numbers in clinical studies but also affects T-cell subsets at therapeutic doses due to its TEC-family kinase inhibitory activity [3]. The NK cell-selective effect of Jak3-IN-1 provides direct pharmacodynamic evidence of JAK3-selective target engagement in vivo and offers a quantifiable biomarker for dose selection in preclinical efficacy studies.

in vivo efficacy target engagement NK cells immunophenotyping

Jak3-IN-1 Research Application Scenarios: Evidence-Based Selection Guidance


In Vivo Preclinical Studies of JAK3-Dependent Autoimmune or Inflammatory Disease Models Requiring Oral Dosing

Jak3-IN-1 is uniquely suited for in vivo preclinical efficacy studies in rodent models of rheumatoid arthritis, psoriasis, inflammatory bowel disease, or graft-versus-host disease where oral bioavailability (F = 66%) enables convenient once-daily dosing [1]. The compound's moderate half-life (T₁/₂ = 1.4 hours in mice) supports sustained target engagement with daily oral administration, and the NK cell-selective reduction observed after 8 days of treatment provides a tractable pharmacodynamic biomarker for confirming JAK3 pathway modulation [1]. In this application, Jak3-IN-1 is preferred over FM-381 (non-oral) and offers a more JAK3-selective alternative to tofacitinib (pan-JAK inhibition) for studies seeking to isolate JAK3-specific contributions to disease pathogenesis.

Dissecting JAK3-Specific vs. JAK1/JAK2-Overlapping Cytokine Signaling in Primary Immune Cells

Jak3-IN-1 can be used at defined concentrations (500 nM to 5 μM) to achieve functional separation between JAK3-mediated pathways (IL-4-induced p-STAT6) and JAK1/TYK2-mediated pathways (IFNβ-induced p-STAT1) in primary macrophages and lymphocytes [1]. This ≥10-fold functional selectivity window in cells enables researchers to attribute cytokine signaling effects specifically to JAK3 inhibition rather than off-target JAK1/2 blockade—a capability not available with tofacitinib, which lacks cellular isoform discrimination [2]. For mechanistic immunology studies requiring clean pharmacological dissection of JAK3-dependent signaling nodes, Jak3-IN-1 provides a validated tool with well-characterized cellular potency thresholds.

Evaluating FLT3-Driven Oncology Models Where Dual JAK3/FLT3 Inhibition May Confer Therapeutic Advantage

Jak3-IN-1's potent secondary inhibition of FLT3 (IC₅₀ = 13 nM)—comparable in potency to its primary JAK3 target (4.8 nM)—makes it a candidate tool compound for evaluating dual JAK3/FLT3 inhibition in hematologic malignancy models [1]. In acute myeloid leukemia (AML) or myeloproliferative neoplasms where both FLT3 activating mutations and JAK-STAT pathway dysregulation contribute to pathogenesis, Jak3-IN-1 may demonstrate enhanced efficacy relative to pure JAK3-selective probes lacking FLT3 activity (e.g., FM-381) [3]. Researchers investigating JAK3 as a therapeutic target in FLT3-driven contexts should consider this dual pharmacology as either an advantage (potential synergy) or a confounding factor (complicates target deconvolution) depending on study objectives.

Chemical Probe for JAK3-Dependent Ba/F3 Cell Proliferation and Transformation Assays

Jak3-IN-1 selectively inhibits the proliferation of JAK3-dependent Ba/F3 cells (IC₅₀ = 69 nM) while showing no antiproliferative effect on JAK1-, JAK2-, or TYK2-dependent Ba/F3 cells at concentrations below 3.0 μM [1]. This cellular selectivity (>43-fold window between JAK3-dependent and other JAK-dependent Ba/F3 proliferation) validates Jak3-IN-1 as a specific probe for studying JAK3-driven oncogenic transformation, particularly in T-cell malignancies and JAK3-mutant leukemias. For in vitro screening campaigns assessing compound sensitivity in JAK3-dependent vs. JAK3-independent cell lines, Jak3-IN-1 provides a benchmark selective inhibitor for establishing assay windows and validating target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Jak3-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.